O-[(2-methyl-1,3-thiazol-5-yl)methyl]hydroxylamine dihydrochloride
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Overview
Description
O-[(2-methyl-1,3-thiazol-5-yl)methyl]hydroxylamine dihydrochloride is a chemical compound that belongs to the class of hydroxylamine derivatives It features a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-[(2-methyl-1,3-thiazol-5-yl)methyl]hydroxylamine dihydrochloride typically involves the following steps:
Thiazole Derivative Formation: The initial step involves the formation of a thiazole derivative, which can be achieved through cyclization reactions involving thioamides or thiohydrazonates[_{{{CITATION{{{_1{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-.
Hydroxylamine Addition: The thiazole derivative is then reacted with hydroxylamine to introduce the hydroxylamine group.
Dihydrochloride Formation: Finally, the hydroxylamine derivative is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: O-[(2-methyl-1,3-thiazol-5-yl)methyl]hydroxylamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions can occur at the thiazole ring or the hydroxylamine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed:
Oxo Derivatives: Oxidation reactions can yield oxo derivatives of the thiazole ring.
Reduced Forms: Reduction reactions can produce reduced forms of the hydroxylamine group.
Substituted Derivatives: Substitution reactions can lead to a variety of substituted thiazole and hydroxylamine derivatives.
Scientific Research Applications
O-[(2-methyl-1,3-thiazol-5-yl)methyl]hydroxylamine dihydrochloride has several scientific research applications:
Chemistry: It can be used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound has potential biological activities, including antimicrobial, antifungal, and antioxidant properties.
Medicine: It may be explored for its therapeutic potential in treating various diseases, such as infections and oxidative stress-related conditions.
Industry: The compound can be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which O-[(2-methyl-1,3-thiazol-5-yl)methyl]hydroxylamine dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The hydroxylamine group can act as a nucleophile, reacting with electrophilic centers in biological molecules. The thiazole ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound's biological activity.
Comparison with Similar Compounds
O-[(2-methyl-1,3-thiazol-5-yl)methyl]hydroxylamine dihydrochloride can be compared with other similar compounds, such as:
Thiazole derivatives: These compounds share the thiazole ring structure but may differ in their substituents and functional groups.
Hydroxylamine derivatives: These compounds contain the hydroxylamine group but may have different heterocyclic rings or substituents.
Uniqueness: this compound is unique due to its combination of the thiazole ring and the hydroxylamine group, which provides distinct chemical and biological properties compared to other similar compounds.
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Properties
CAS No. |
2624141-99-5 |
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Molecular Formula |
C5H10Cl2N2OS |
Molecular Weight |
217.12 g/mol |
IUPAC Name |
O-[(2-methyl-1,3-thiazol-5-yl)methyl]hydroxylamine;dihydrochloride |
InChI |
InChI=1S/C5H8N2OS.2ClH/c1-4-7-2-5(9-4)3-8-6;;/h2H,3,6H2,1H3;2*1H |
InChI Key |
OOGVZUZMBWTZPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(S1)CON.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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